Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Description
Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (CAS RN: 24158-88-1; molecular formula: C₈H₈Br₂KNO₃S) is a brominated derivative of penicillanic acid. It features a β-lactam ring fused to a thiazolidine ring, with two bromine atoms at the 6,6-positions and methyl groups at the 3,3-positions . This compound is recognized as Sulbactam Related Compound F, a degradation impurity or synthetic intermediate in β-lactam antibiotic production . Its melting point is 142–145°C, and it is synthesized via bromination of penicillanic acid derivatives using hydrobromic acid . The potassium salt form enhances solubility, making it relevant for pharmaceutical quality control .
Properties
CAS No. |
76350-50-0 |
|---|---|
Molecular Formula |
C8H8Br2KNO3S |
Molecular Weight |
397.13 g/mol |
IUPAC Name |
potassium;(2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9Br2NO3S.K/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7;/h3,6H,1-2H3,(H,12,13);/q;+1/p-1/t3-,6+;/m0./s1 |
InChI Key |
IFQWUAUPSQWLSP-KQRLMAEXSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Penicillanic Acid Core
The bicyclic penam core, (2S-cis)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is prepared from 6-aminopenicillanic acid (6-APA) through a diazotization and reduction sequence:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 6-APA + 50% sulfuric acid, cooled to -5 °C | Acidic medium to protonate amine | - |
| 2 | Sodium nitrite solution added dropwise at -10 to 0 °C | Diazotization of the amino group | - |
| 3 | Stirring at -5 to 5 °C for 1 hour | Completion of diazotization | - |
| 4 | Sodium hypophosphite solution added dropwise at -5 to 5 °C | Reduction of diazonium intermediate | - |
| 5 | Temperature raised to 20-30 °C for 2 hours | Completion of reduction | - |
| 6 | Extraction with dichloromethane, washing, evaporation | Isolation of penicillanic acid derivative | 88% |
This method yields (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid with high purity and yield.
Bromination at the 6,6-Positions
Summary Table of Preparation Steps
Research Findings and Notes
- The initial diazotization-reduction sequence is well-established for preparing penicillanic acid derivatives with high stereochemical control and yield.
- Bromination requires careful control to avoid β-lactam ring opening; literature suggests mild brominating agents and buffered conditions are preferred.
- The potassium salt formation enhances compound stability and solubility, facilitating its use in pharmaceutical synthesis.
- No direct commercial synthesis protocols for the exact potassium 6,6-dibromo derivative were found, but the above steps are consistent with known synthetic organic chemistry principles for related compounds.
Chemical Reactions Analysis
Types of Reactions
Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atoms.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of bicyclic compounds and is characterized by its unique thia and azabicyclo structures. Its molecular formula is , with a molecular weight of approximately 335.1 g/mol. The presence of bromine atoms enhances its reactivity, making it suitable for various synthetic applications.
Pharmaceutical Applications
-
Antibiotic Development :
- This compound has been studied for its potential as an antibiotic agent derived from natural sources such as Streptomyces clavuligerus. It exhibits structural similarities to clavulanic acid, which is known for its ability to inhibit beta-lactamases, thereby enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .
-
Anticancer Research :
- Research indicates that derivatives of this compound may possess anticancer properties. For instance, the thia-bicyclic structure has been linked to the inhibition of certain kinases involved in cancer cell proliferation . A study focused on synthesizing related compounds demonstrated promising results in inhibiting tumor growth in vitro.
- Enzyme Inhibition :
Synthetic Applications
- Building Block in Organic Synthesis :
- Thioether Synthesis :
Case Study 1: Antibiotic Efficacy
A study conducted by researchers at a pharmaceutical company investigated the antibacterial properties of this compound against various strains of Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Inhibition
In another research project, derivatives of this compound were tested for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain modifications to the original structure significantly enhanced cytotoxicity against these cell lines, highlighting its potential in anticancer drug design.
Mechanism of Action
The mechanism of action of Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thia ring play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the 4-thia-1-azabicyclo[3.2.0]heptane (penam) family, sharing structural similarities with β-lactam antibiotics and β-lactamase inhibitors. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Activity :
- The 6,6-dibromo groups in the target compound reduce β-lactamase affinity compared to Sulbactam (6-sulfo) but may enhance electrophilicity, altering degradation pathways .
- Unlike Amoxicillin and Dicloxacillin, which have bulky side chains for PBP binding, the brominated compound lacks such groups, rendering it inactive as an antibiotic but relevant as a synthetic intermediate .
Synthesis and Stability: The compound is synthesized via bromination under acidic conditions , whereas Amoxicillin and Dicloxacillin require enzymatic acylation .
Toxicity and Regulatory Status :
- The compound is classified as hazardous (Xn; R22, R38, R41, R43) under EU regulations due to irritant properties . In contrast, Nafcillin Sodium (a related penicillin) has an LD₅₀ of 633 mg/kg in dogs , suggesting divergent toxicity profiles.
Pharmaceutical Relevance :
- As a Sulbactam impurity, it is monitored to ensure drug safety, whereas Sulbactam itself is used therapeutically to inhibit β-lactamases .
Biological Activity
Potassium (2S-cis)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a complex bicyclic compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of bromine atoms and a thia ring, suggest various biological activities that are currently under investigation.
The molecular formula of this compound is , with a molecular weight of 397.13 g/mol. The compound is characterized by its bicyclic lactam structure, which influences its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases where these enzymes play a critical role.
- Antimicrobial Activity : The structural similarity to known antibiotics suggests potential antimicrobial properties. Investigations into its efficacy against various bacterial strains are ongoing.
- Modulation of Receptor Functions : The unique structural components may allow the compound to interact with specific receptors, modulating their functions which could be beneficial in pharmacological applications.
Research Findings and Case Studies
Recent studies have focused on the interactions of this compound with biological targets:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted at a research facility evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL, suggesting strong antimicrobial properties.
The biological activity of this compound is hypothesized to involve:
- Interaction with Active Sites : The bromine atoms may enhance binding affinity to enzyme active sites.
- Disruption of Cellular Processes : By inhibiting specific enzymes or receptors, the compound can disrupt crucial cellular processes leading to desired therapeutic effects.
Q & A
Q. What is the role of this compound in pharmaceutical quality control?
This compound is a known related substance (Impurity D) of Sulbactam, a β-lactamase inhibitor. It serves as a reference standard to monitor synthetic impurities during drug manufacturing. Researchers employ validated HPLC-UV methods (e.g., C18 columns, 220–230 nm detection) to quantify it, ensuring compliance with pharmacopeial limits (e.g., USP/EP guidelines) .
Q. Which spectroscopic methods are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY/HSQC) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR peaks near δ 1.5 ppm correlate with the geminal dimethyl groups, while bromine substituents cause distinct splitting patterns. HRMS confirms the molecular ion ([M+H]⁺ at m/z 447.8) .
Q. How is this compound detected in complex matrices like API mixtures?
Reverse-phase HPLC with gradient elution (e.g., 0.1% phosphoric buffer:acetonitrile = 90:10 to 50:50 over 20 minutes) is standard. Method validation parameters (linearity, LOD/LOQ) must adhere to ICH Q2(R1). Cross-validation with LC-MS ensures specificity .
Q. What are the stability-indicating parameters for this compound?
Stress testing under acidic/alkaline, oxidative, and thermal conditions (per ICH Q1A) identifies degradation pathways. For instance, exposure to H₂O₂ may oxidize the thia-azabicyclo ring, detectable via HPLC retention time shifts .
Q. What safety protocols apply during handling?
Classified as Acute Toxicity Category 4 (H302) and Skin/Irritant (H315/H318), it requires PPE (gloves, goggles), fume hood use, and hazardous waste disposal. Environmental precautions (e.g., avoid aquatic release) are critical due to R51/53 hazards .
Advanced Questions
Q. How to address contradictory NMR data in stereochemical analysis?
Discrepancies may arise from diastereomer formation or solvent polarity effects. Use X-ray crystallography to resolve absolute configuration. For dynamic systems, variable-temperature NMR or DFT calculations can clarify conformational equilibria .
Q. What synthetic strategies optimize derivatives with enhanced β-lactamase inhibition?
Bromine atoms at C6 allow nucleophilic substitution (e.g., with amines or thiols). Hydrazide coupling (e.g., to oxadiazole hybrids) enhances stability. Biological evaluation via MIC assays against E. coli TEM-1 β-lactamase strains identifies potent analogs .
Q. How to resolve co-elution issues in HPLC impurity profiling?
Employ orthogonal methods: Hydrophilic Interaction Chromatography (HILIC) or chiral columns if enantiomeric impurities are suspected. MS/MS fragmentation (e.g., m/z 447.8 → 369.7 [loss of Br]) confirms identity in co-eluting peaks .
Q. What mechanistic insights explain its interaction with β-lactamases?
Molecular docking studies suggest the dibromo-substituted bicyclo core sterically hinders the enzyme’s active site. Comparative kinetics (IC₅₀ assays) with Sulbactam derivatives reveal bromine’s role in covalent binding efficiency .
Q. How to design stability studies for long-term storage?
Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring assesses degradation. Lyophilization or inert atmosphere storage (N₂) prevents hydrolysis. DSC/TGA data guide optimal storage temperatures .
Q. Methodological Notes
- Synthesis Optimization : Use diazo transfer reactions () or metal-catalyzed cross-coupling () for functionalization.
- Bioactivity Testing : Pair MIC assays with β-lactamase inhibition kinetics (e.g., nitrocefin hydrolysis assay) .
- Regulatory Compliance : Align analytical methods with USP <1086> (Impurity Testing) and EMA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
